molecular formula C12H25NO3S B6701351 N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide

N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide

Cat. No.: B6701351
M. Wt: 263.40 g/mol
InChI Key: SQFIHMUREXTWDH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide: is an organic compound that features a cyclohexyl ring substituted with two methyl groups at the 2 and 4 positions, a methoxy group attached to a propane chain, and a sulfonamide functional group

Properties

IUPAC Name

N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3S/c1-9-5-6-12(10(2)7-9)13-17(14,15)8-11(3)16-4/h9-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFIHMUREXTWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)NS(=O)(=O)CC(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 2,4-dimethylcyclohexanol, is synthesized through the hydrogenation of 2,4-dimethylcyclohexanone.

    Methoxylation: The cyclohexyl intermediate undergoes a methoxylation reaction to introduce the methoxy group. This is typically achieved using methanol and an acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the methoxylated intermediate with a sulfonamide reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, it may be explored for its potential anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide is primarily related to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

  • N-(2,4-dimethylcyclohexyl)-2-methylaniline
  • (2,4-dimethylcyclohexyl)methyl 1-piperidinylacetate
  • (2,4-dimethylcyclohexyl)methyl 1-pyrrolidinylacetate

Comparison: N-(2,4-dimethylcyclohexyl)-2-methoxypropane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group. This combination imparts distinct chemical and biological properties, such as enhanced solubility and potential antibacterial activity, which may not be present in similar compounds. The specific arrangement of functional groups also influences its reactivity and interactions with biological targets.

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